molecular formula C20H18FN3O3 B2748047 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide CAS No. 921850-10-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2748047
CAS No.: 921850-10-4
M. Wt: 367.38
InChI Key: QTLMXLMNDSEZTA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxybenzamide Moiety: This is usually done through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups on the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and to identify new drug targets.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
  • N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its chloro- and bromo- counterparts. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity to targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMXLMNDSEZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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